クドラキサントンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

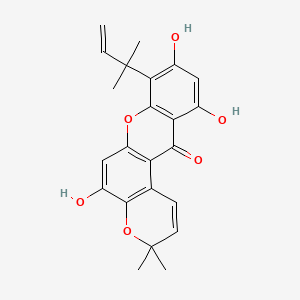

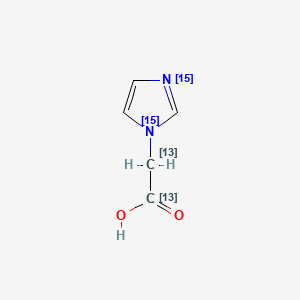

Cudraxanthone B is a naturally occurring xanthone compound isolated from the roots of the plant Cudrania tricuspidata. This plant is widely distributed in Asia and has been traditionally used for its medicinal properties. Cudraxanthone B has garnered attention for its potential therapeutic effects, particularly in the field of cardiovascular health due to its antiplatelet activity .

科学的研究の応用

Chemistry: It serves as a valuable intermediate for the synthesis of other xanthone derivatives, which are of interest for their diverse biological activities.

作用機序

Target of Action

Cudraxanthone B primarily targets platelets, specifically the αIIbβ3 receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a process that is essential for the maintenance of hemostasis but can also cause thrombosis .

Mode of Action

Cudraxanthone B interacts with its targets by suppressing collagen-induced human platelet aggregation . It inhibits the mobilization of intracellular calcium ions ([Ca 2+] i), fibrinogen binding, fibronectin adhesion, and clot retraction . This interaction results in the suppression of human platelet activation and thrombus formation .

Biochemical Pathways

The action of Cudraxanthone B affects several biochemical pathways. When platelets are activated, phospholipase Cγ 2 hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP 3) and diacylglycerol . IP 3 mediated calcium mobilization activates calcium/calmodulin-dependent Myosin light-chain kinase and phosphorylates Myosin light-chain affecting granule release . These signaling cascades are called “inside-out signaling” and facilitate interaction with plasma adhesive molecules (i.e., fibrinogen, fibronectin, vitronectin) and glycoprotein IIb/IIIa . After interaction between adhesive molecules with αIIbβ3, “outside-in signaling” is subsequently processed to promote platelet aggregation affecting thrombus formation .

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of Cudraxanthone B’s action include the suppression of collagen-induced human platelet aggregation, inhibition of intracellular calcium ion mobilization, reduction in fibrinogen binding, decrease in fibronectin adhesion, and inhibition of clot retraction . These effects suggest that Cudraxanthone B has the potential to prevent platelet-induced thrombosis .

生化学分析

Biochemical Properties

Cudraxanthone B has been found to have an effect on human platelets . It interacts with various biomolecules, including calcium, fibrinogen, and fibronectin . The compound inhibits calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction .

Cellular Effects

Cudraxanthone B influences cell function by suppressing collagen-induced human platelet aggregation . It also affects cell signaling pathways, specifically those involving calcium .

Molecular Mechanism

At the molecular level, Cudraxanthone B exerts its effects through the inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction . This suggests that it may prevent platelet-induced thrombosis .

Temporal Effects in Laboratory Settings

It has been observed to suppress human platelet aggregation without cytotoxicity .

Metabolic Pathways

Cudraxanthone B is involved in metabolic pathways related to platelet activation and thrombus formation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cudraxanthone B involves several steps, starting from simple aromatic precursors. The key steps include cyclization reactions to form the xanthone core, followed by functional group modifications to introduce the specific substituents present in Cudraxanthone B. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of Cudraxanthone B is primarily based on extraction from natural sources, particularly the roots of Cudrania tricuspidata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of Cudraxanthone B production .

化学反応の分析

Types of Reactions

Cudraxanthone B undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cudraxanthone B can yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications .

類似化合物との比較

Cudraxanthone B is part of a larger family of xanthone compounds, many of which share similar structural features and biological activities. Some similar compounds include:

Cudraxanthone I: Exhibits cytotoxic and antioxidant activities.

Neocyclomorusin: Known for its radical scavenging activity and cytotoxic effects.

Artocarpesin: Another xanthone with antiplatelet effects, similar to Cudraxanthone B.

Compared to these compounds, Cudraxanthone B is unique in its specific mechanism of inhibiting platelet aggregation and clot retraction, making it particularly valuable for cardiovascular health applications .

特性

IUPAC Name |

5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKVKWVNUSOTKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities have been reported for Cudraxanthone B?

A1: Research indicates that Cudraxanthone B exhibits antibacterial activity. In a study examining the compound's efficacy against various pathogenic microorganisms, Cudraxanthone B demonstrated significant antibacterial effects in disk diffusion assays [].

Q2: What other compounds have been isolated alongside Cudraxanthone B from Cudrania tricuspidata?

A2: Several other prenylated xanthones have been isolated from Cudrania tricuspidata along with Cudraxanthone B. These include Isocudraxanthone K, Cudraxanthone H, Cudratricusxanthone A, Cudraxanthone L, and Macluraxanthone B []. Additionally, studies have also identified Gerontoxanthone A, Cudraflavone B, Gericudranin E, Cudraxanthone C, and Euchrestaflavanone C within the plant's root bark [].

Q3: Have any studies investigated the potential hepatoprotective properties of compounds extracted from Cudrania tricuspidata?

A3: Yes, research has explored the hepatoprotective potential of compounds found in Cudrania tricuspidata. Notably, Cudraflavone B and Gericudranin E, isolated alongside Cudraxanthone B, exhibited significant hepatoprotective effects against tacrine-induced cytotoxicity in Hep G2 cells [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)